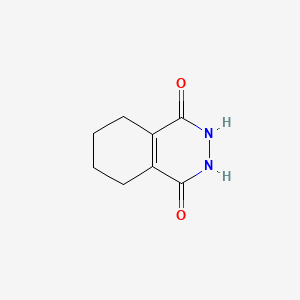

2,3,5,6,7,8-六氢邻苯二氮杂-1,4-二酮

概述

描述

Molecular Structure Analysis

The molecular structure of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione consists of 8 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms. The InChI code for this compound is 1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) .Physical and Chemical Properties Analysis

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is a white to off-white solid . It has a molecular weight of 166.18 g/mol . The compound should be stored in a refrigerator .科学研究应用

化学性质

“2,3,5,6,7,8-六氢邻苯二氮杂-1,4-二酮” 是一种白色到灰白色固体,分子量为 166.18 .

医药研究

“2,3,5,6,7,8-六氢邻苯二氮杂-1,4-二酮” 的衍生物已显示出对鼠白血病细胞和人单细胞悬液生长的有效细胞毒性 . 这些包括 Tmolt3 白血病和 HeLa-S3,以及结肠腺癌和 KB 鼻咽癌 . 然而,只有某些化合物显示出对支气管肺癌和骨肉瘤的活性 .

化妆品行业

该化合物也被称为 “棘皮色素 E” 或 “六羟基萘醌”,是一种多羟基化的 1,4-萘醌色素 . 它存在于海胆的壳、脊椎、性腺、体腔液和卵中 .

香水行业

“棘皮色素 E” 用作香水、洗衣产品和化妆品中的香料成分 . 它提供了一种类似檀香木和雪松木的香味 .

家居用品

该化合物也用于肥皂、洗发水、洗涤剂、织物清新剂、止汗剂或除臭剂和空气清新剂 .

烟草行业

“棘皮色素 E” 用作烟草调味剂,浓度为 200-2000 ppm .

塑料行业

它用作增塑剂 .

感官和抗菌化合物的递送

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

作用机制

Target of Action

The primary target of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is the AMPA receptors , which mediate the majority of excitatory neurotransmission . These receptors have emerged as a promising new target for epilepsy therapy .

Mode of Action

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione acts as a non-competitive antagonist of AMPA receptors . This means it inhibits the ability of the agonist to open the channel by disrupting conformational changes which may occur in the ligand-binding domains .

Biochemical Pathways

The compound’s action on AMPA receptors inhibits excitatory neurotransmission, which plays a key role in epileptogenesis and seizure spread . This inhibition can have broad-spectrum anticonvulsant activity .

Result of Action

The molecular and cellular effects of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione’s action include significant antioxidant, analgesic, and anti-rheumatic effects . The compound and its copper and zinc complexes have shown higher anti-inflammatory activity than the free ligand .

Action Environment

It’s worth noting that the compound is white to off-white solid and should be stored in a refrigerator . These factors could potentially influence its stability and efficacy.

生化分析

Biochemical Properties

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione plays a crucial role in biochemical reactions, particularly as a non-competitive antagonist of AMPA receptors . It interacts with various enzymes and proteins, including those involved in neurotransmission. The compound binds to the transducer domains of AMPA receptors, inhibiting channel gating and thus reducing excitatory neurotransmission . This interaction is significant in the context of anticonvulsant activity, as it helps in managing epileptic seizures.

Cellular Effects

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with AMPA receptors leads to a decrease in excitatory neurotransmission, which can affect neuronal cells by reducing their excitability . This modulation of cell signaling pathways is crucial in the context of its anticonvulsant properties.

Molecular Mechanism

The molecular mechanism of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione involves its binding interactions with biomolecules, particularly AMPA receptors. The compound acts as a non-competitive antagonist, binding to the transducer domains of the receptors and inhibiting their ability to open the channel . This inhibition disrupts the conformational changes that occur in the ligand-binding domains, thereby reducing excitatory neurotransmission. Additionally, the compound may influence gene expression related to neurotransmission and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific storage conditions, such as refrigeration . Long-term effects on cellular function have been observed, particularly in the context of its anticonvulsant properties. These effects include sustained inhibition of excitatory neurotransmission and potential neuroprotective benefits.

Dosage Effects in Animal Models

The effects of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione vary with different dosages in animal models. At lower doses, the compound exhibits significant anticonvulsant activity, providing protection against seizures . At higher doses, toxic or adverse effects may be observed. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in neurotransmission and cellular metabolism. The compound’s influence on metabolic flux and metabolite levels is significant, particularly in the context of its anticonvulsant properties . Understanding these metabolic pathways is essential for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione within cells and tissues are critical for its efficacy. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for its therapeutic effects, particularly in the context of its anticonvulsant properties.

Subcellular Localization

The subcellular localization of 2,3,5,6,7,8-Hexahydrophthalazine-1,4-dione is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H2,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOSUJMDLDGCKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30310669 | |

| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67279-23-6 | |

| Record name | 67279-23-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6,7,8-hexahydrophthalazine-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30310669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)

![Spiro[5.5]undeca-1,8-dien-3-one](/img/structure/B1604640.png)